molecular formula C12H12F5NO3S B8182522 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol

Cat. No.: B8182522
M. Wt: 345.29 g/mol
InChI Key: WJHRVCFEKHPDJI-UHFFFAOYSA-N
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Description

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol: is a complex organic compound characterized by its unique structural features, including a difluoropiperidine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol typically involves multiple steps, starting with the preparation of the difluoropiperidine core One common approach is the reaction of 4,4-difluoropiperidine with a suitable sulfonyl chloride under controlled conditions to introduce the sulfonyl group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The sulfonyl group can be reduced to sulfides or other reduced forms.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like sodium hydride (NaH) or amines can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenolic compounds.

  • Reduction: : Sulfides, thioethers, and other reduced derivatives.

  • Substitution: : Amides, esters, and other substituted phenolic compounds.

Scientific Research Applications

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Industry: : It can be utilized in the production of advanced materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-(trifluoromethyl)phenol: can be compared to other similar compounds, such as:

  • 4-(4,4-Difluoropiperidin-1-yl)phenol: : Lacks the trifluoromethyl group.

  • 3-(Trifluoromethyl)phenol: : Lacks the difluoropiperidine ring.

  • 4,4-Difluoropiperidine: : Lacks the phenol and sulfonyl groups.

This compound .

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)sulfonyl-3-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F5NO3S/c13-11(14)3-5-18(6-4-11)22(20,21)10-2-1-8(19)7-9(10)12(15,16)17/h1-2,7,19H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHRVCFEKHPDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=C(C=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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